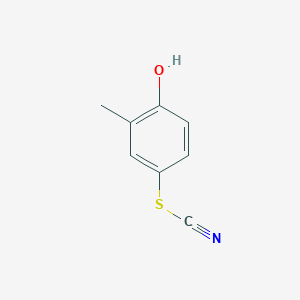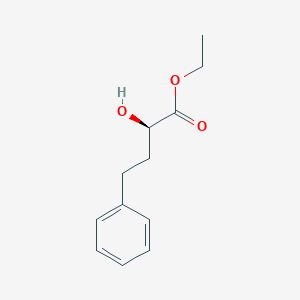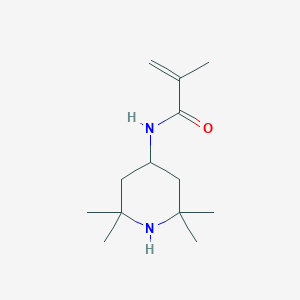
Mabuterol
説明
Mabuterol is a selective β2 adrenoreceptor agonist . It is used for the management of lung diseases associated with bronchospasm .
Synthesis Analysis
The synthesis of Mabuterol involves several steps . The process begins with the halogenation of 2-(Trifluoromethyl)aniline with iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride . Further steps involve protection with acetic anhydride, nucleophilic aromatic displacement with copper (I)cyanide, hydrolysis of the nitrile and the protecting group, halogenation with chlorine and thionyl chloride, treatment with diethyl malonate, and finally, reduction of the ketone with sodium borohydride .Molecular Structure Analysis
The molecular formula of Mabuterol is C13H18ClF3N2O . Its molecular weight is 310.75 .Chemical Reactions Analysis
Mabuterol undergoes several chemical reactions during its synthesis process . These include halogenation, protection, nucleophilic aromatic displacement, hydrolysis, and reduction .Physical And Chemical Properties Analysis
Mabuterol has a molecular weight of 310.74 and its molecular formula is C13H18ClF3N2O . It is a solid substance that is soluble in DMF, DMSO, and Ethanol .科学的研究の応用
β2 Adrenoreceptor Agonist
Mabuterol is a selective β2 adrenoreceptor agonist . This means it can stimulate the β2 adrenergic receptors, which are found in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle. These receptors play a key role in the relaxation of smooth muscles, which can help in the treatment of conditions like asthma and other pulmonary disorders .
Veterinary Medicine
Mabuterol is often added illegally to feedstuffs for farm livestock with the purpose of promoting increased muscle development . β-Agonists like Mabuterol have the ability to increase the muscular mass and at the same time to promote a decrease in the deposition of fatty tissue, causing an increase in the lean “meat to fat” ratio of meat-producing animals .
Public Health Concern
The uncontrolled use of Mabuterol may constitute a risk for meat consumers, since β-agonist residues and their metabolites in meat and in other foodstuff of animal origin may cause adverse effects on consumers’ health . For this reason, the use of β-agonists as growth-promoting agents has been banned by Council Directive 96/22/EC .
Food Safety Testing
Mabuterol is one of the seven β-agonist residues that can be identified and quantified in liver and meat samples using Gas Chromatography-Mass Spectrometry (GC-MS) . This method is robust and sensitive, and it fulfills all the EU criteria for food safety testing .
Chemical Synthesis
The synthesis of Mabuterol involves several steps, including halogenation, protection with acetic anhydride, nucleophilic aromatic displacement, hydrolysis, and reduction . This process is important for the production of Mabuterol for research and medical use .
Stable Isotope Labeling
This labeled compound can be used in various research applications, including pharmacokinetic studies and mass spectrometry-based assays .
作用機序
Target of Action
Mabuterol primarily targets the β2-adrenoreceptor . This receptor is a type of adrenergic receptor that plays a crucial role in the relaxation of smooth muscle, particularly in the bronchi of the lungs.
Mode of Action
As a selective β2-adrenoreceptor agonist, Mabuterol binds to these receptors and stimulates them . This stimulation leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in the relaxation of smooth muscle in the airways, leading to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by Mabuterol is the β2-adrenergic signaling pathway . Upon activation of the β2-adrenoreceptor by Mabuterol, adenyl cyclase is stimulated, leading to an increase in cAMP levels. This increase in cAMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .
Pharmacokinetics
They are excreted in the urine and feces .
Result of Action
The primary result of Mabuterol’s action is the relaxation of smooth muscle in the airways, leading to bronchodilation . This effect can help alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .
Action Environment
The efficacy and stability of Mabuterol, like many other drugs, can be influenced by various environmental factors. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many drugs .
Safety and Hazards
特性
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJCTEKTBOKRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048283 | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mabuterol | |
CAS RN |
56341-08-3 | |
| Record name | Mabuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MABUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)
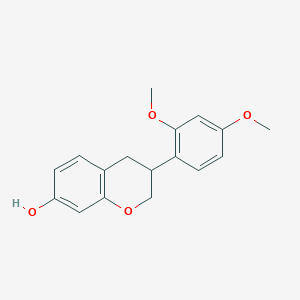

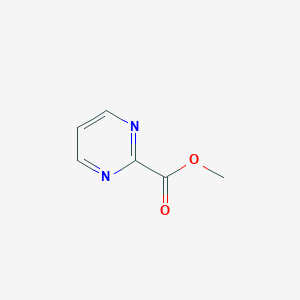
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)

